molecular formula C25H23N5O3S B15106114 5-(2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

5-(2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B15106114
M. Wt: 473.5 g/mol
InChI Key: HPLOZHACTKKEIK-UHFFFAOYSA-N
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Description

The compound 5-(2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a complex organic molecule that incorporates multiple functional groups, including a benzodiazepine core, a triazole ring, and a furan moiety. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multi-step organic reactionsKey reagents include furan-2-carboxylic acid hydrazide, carbon disulfide, and potassium hydroxide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient scaling up of the process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique pharmacological properties .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of multi-functional organic molecules.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may exhibit activities such as antimicrobial, antifungal, and anticancer properties .

Industry

In the industrial sector, the compound could be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-(2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring may interact with enzyme active sites, while the benzodiazepine core could modulate receptor activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazepine derivatives, triazole-containing molecules, and furan-based compounds. Examples include:

Uniqueness

The uniqueness of 5-(2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one lies in its combination of multiple pharmacophores within a single molecule. This structural complexity allows for diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C25H23N5O3S

Molecular Weight

473.5 g/mol

IUPAC Name

5-[2-[[4-benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C25H23N5O3S/c1-17-14-22(31)26-19-10-5-6-11-20(19)30(17)23(32)16-34-25-28-27-24(21-12-7-13-33-21)29(25)15-18-8-3-2-4-9-18/h2-13,17H,14-16H2,1H3,(H,26,31)

InChI Key

HPLOZHACTKKEIK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)C5=CC=CO5

Origin of Product

United States

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